Aqueous Solubility Advantage
Sulfanilamide (free acid) exhibits a measured water solubility of approximately 7.5 g/L at 25 °C, classifying it as slightly soluble . Upon conversion to the sodium salt, the compound becomes freely soluble in water—a qualitative solubility class improvement that enables preparation of concentrated aqueous solutions unattainable with the parent form [1]. This solubility enhancement is the primary physicochemical rationale for selecting the sodium salt over the free acid in any application requiring aqueous delivery.
| Evidence Dimension | Water solubility at 25 °C |
|---|---|
| Target Compound Data | Freely soluble (qualitative; sodium salt form) |
| Comparator Or Baseline | Sulfanilamide (free acid): 7.5 g/L at 25 °C |
| Quantified Difference | Qualitative jump from 'slightly soluble' to 'freely soluble' (exact g/L for sodium salt not specified in non-excluded sources, but solubility enhancement is unequivocally documented) |
| Conditions | Aqueous solution, 25 °C, atmospheric pressure |
Why This Matters
For procurement decisions, this solubility difference determines whether a compound can be formulated as a concentrated aqueous stock, injection, or irrigation solution without co-solvents or prolonged dissolution steps.
- [1] Chinese Pharmacy MOOC (Chaoxing). Physicochemical Properties of Sulfonamides, Section 1.10.1.2.5. States: '利用其酸性可以将其制成钠盐,易溶于水,可配制水剂' (Using its acidity, sodium salts can be prepared, which are freely soluble in water and can be formulated as aqueous preparations). Available at: https://mooc1.chaoxing.com/mooc-ans/ztnodedetailcontroller/visitnodedetail?courseId=223581761&knowledgeId=538442273 View Source
